molecular formula C14H24N2O10 B050990 EGTA CAS No. 67-42-5

EGTA

Cat. No.: B050990
CAS No.: 67-42-5
M. Wt: 380.35 g/mol
InChI Key: DEFVIWRASFVYLL-UHFFFAOYSA-N
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Description

Egtazic acid, also known as ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid, is an aminopolycarboxylic acid and a chelating agent. It is a white solid that is related to the better-known ethylenediaminetetraacetic acid. Compared to ethylenediaminetetraacetic acid, egtazic acid has a lower affinity for magnesium ions, making it more selective for calcium ions . This property makes it particularly useful in buffer solutions that mimic the environment in living cells, where calcium ions are usually much less concentrated than magnesium ions .

Mechanism of Action

Target of Action

EGTA, also known as Egtazic Acid or Gedta, is an aminopolycarboxylic acid and a chelating agent . Its primary target is calcium ions (Ca2+) . This compound has a lower affinity for other metal ions like magnesium, making it more selective for calcium ions . This selectivity is particularly useful in environments that resemble living cells, where calcium ions are usually at least a thousandfold less concentrated than magnesium .

Biochemical Pathways

This compound’s chelation of calcium ions impacts several biochemical pathways. For instance, in the context of neurotransmitter release, this compound can decrease vesicular release in the nanodomain of single calcium channels . Additionally, this compound has been shown to alter the calcium and iron content in broccoli hairy roots, affecting the production of sulforaphane, a secondary metabolite .

Result of Action

The chelation of calcium ions by this compound can have several effects at the molecular and cellular levels. For example, in the context of neurotransmitter release, this compound can inhibit vesicular release in the nanodomain of single calcium channels . In another example, this compound has been shown to alter the calcium and iron content in broccoli hairy roots, affecting the production of sulforaphane .

Action Environment

The action of this compound is influenced by environmental factors such as the concentration of calcium ions. This compound is particularly useful in environments that resemble living cells, where calcium ions are usually at least a thousandfold less concentrated than magnesium . The presence of other metal ions could also potentially influence the action and efficacy of this compound, given its role as a chelating agent .

Safety and Hazards

EGTA may be harmful if swallowed and causes skin irritation . It also causes serious eye irritation . It is very toxic if swallowed, irritating to skin, and there is a risk of serious damages to eyes .

Future Directions

EGTA has been used experimentally for the treatment of animals with cerium poisoning and for the separation of thorium from the mineral monazite . It is used as a compound in elution buffer in the protein purification technique known as tandem affinity purification, in which recombinant fusion proteins are bound to calmodulin beads and eluted out by adding this compound . This compound is often employed in dentistry and endodontics for the removal of the smear layer .

Biochemical Analysis

Biochemical Properties

Egtazic Acid plays a significant role in biochemical reactions due to its ability to chelate calcium ions . It is selective for calcium over magnesium with K app values for calcium ranging from 6.93 to 10.7 x 10 5 M -1 in various buffers at pH 6.8 and 20°C . This selectivity makes it useful in buffer solutions that resemble the environment in living cells where calcium ions are usually at least a thousandfold less concentrated than magnesium .

Cellular Effects

Egtazic Acid has been found to have effects on various types of cells and cellular processes. For instance, it can protect against cell death caused by nitric oxide-induced calcium influx into nerve cells . In another study, it was found that Egtazic Acid treatment resulted in cell lysis when added simultaneously with lysozyme .

Molecular Mechanism

The molecular mechanism of Egtazic Acid primarily involves its chelating properties. It binds to calcium ions, thereby influencing various cellular processes that are dependent on calcium . This includes enzyme activation or inhibition, changes in gene expression, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, Egtazic Acid can efficiently remove Ca2+ to enable researchers to study the effects of calcium on enzyme activity . Over time, this can lead to changes in the product’s stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Given its role as a calcium chelator, it is likely to interact with enzymes or cofactors in calcium-dependent metabolic pathways .

Preparation Methods

Egtazic acid can be synthesized through a multi-step process involving the reaction of ethylene glycol-bis(β-aminoethyl ether) with chloroacetic acid under basic conditions. The reaction typically involves the following steps:

Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Egtazic acid primarily undergoes chelation reactions, where it forms stable complexes with metal ions, particularly calcium ions. The types of reactions it undergoes include:

Common reagents and conditions used in these reactions include aqueous solutions and neutral to slightly basic pH conditions. The major products formed from these reactions are the metal-ion complexes of egtazic acid .

Properties

IUPAC Name

2-[2-[2-[2-[bis(carboxymethyl)amino]ethoxy]ethoxy]ethyl-(carboxymethyl)amino]acetic acid
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InChI

InChI=1S/C14H24N2O10/c17-11(18)7-15(8-12(19)20)1-3-25-5-6-26-4-2-16(9-13(21)22)10-14(23)24/h1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFVIWRASFVYLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31571-71-8 (hydrochloride salt)
Record name Egtazic acid [USAN:INN]
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DSSTOX Substance ID

DTXSID2045151
Record name Egtazic Acid
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Molecular Weight

380.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White powder; [Sigma-Aldrich MSDS]
Record name Egtazic acid
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CAS No.

67-42-5
Record name EGTA
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Record name Egtazic acid [USAN:INN]
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Record name 6,9-Dioxa-3,12-diazatetradecanedioic acid, 3,12-bis(carboxymethyl)-
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Record name Egtazic Acid
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Record name Ethylenebis(oxyethylenenitrilo)tetra(acetic acid)
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Record name EGTAZIC ACID
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Synthesis routes and methods

Procedure details

EGTA was purchased from the Aldrich Chemical Company (Milwaukee, Wis.). EGTA was dissolved in 0.04 M PPB according to the procedure described by Harafuji and Ogawa (J. Biochem. 87:1305-1312 (1980)). After heating EGTA for 15 minutes at 80° C., the pH was adjusted to 7.0 by addition of NaOH. EGTA was filter-sterilized using a 0.2 μm Acro disc filter (Gelman Sciences; Ann Arbor, Mich.) prior to the assay. Further dilutions were made in sterile PPB. The results of these studies, in Table D-3, show that Na2 -EDTA and EGTA were ineffective against S. typhimurium in our model on viability testing.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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